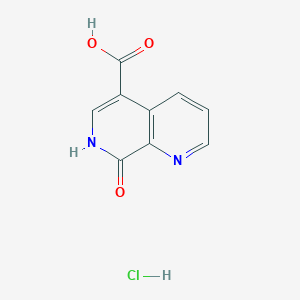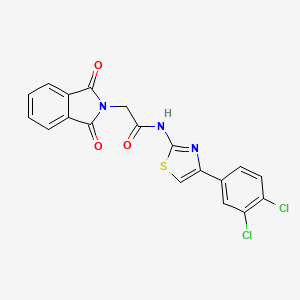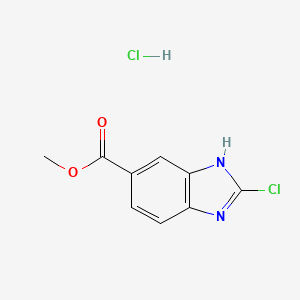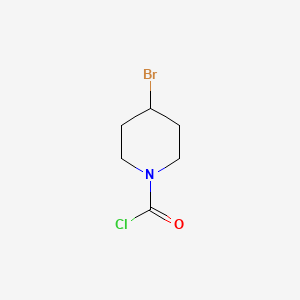![molecular formula C22H19N5O2 B2850828 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide CAS No. 1105224-91-6](/img/structure/B2850828.png)
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide is a synthetic organic compound with potential applications across various scientific domains. Its molecular structure includes a pyrazolo[3,4-d]pyridazin core, making it a subject of interest for researchers exploring novel pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide typically involves multi-step organic synthesis. One common method starts with the formation of the pyrazolo[3,4-d]pyridazin core via cyclization reactions, followed by the introduction of the cyclopropyl and phenyl groups through selective substitutions. Reaction conditions often require specific catalysts, solvents, and temperature control to achieve optimal yields and purity.
Industrial Production Methods
Industrial-scale production may involve similar synthetic routes but often incorporates process optimization techniques to enhance efficiency. This can include continuous flow chemistry, automated reaction monitoring, and advanced purification methods like high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, which might be employed to further modify its structure for enhanced activity.
Reduction: : Reduction reactions can introduce different functional groups or alter existing ones, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: : Dichloromethane, ethanol, toluene.
Major Products
Depending on the specific reactions, the major products can vary. Oxidation might lead to more functionalized derivatives, while reduction can simplify the structure, leading to different pharmacophores.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a building block for the synthesis of more complex molecules. Its versatile structure allows for various modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or signaling pathway modulators. The compound's core structure can interact with different biological targets, opening avenues for drug discovery.
Medicine
The pharmaceutical industry might investigate this compound for its potential therapeutic properties. Its unique structure could offer novel mechanisms of action, making it a candidate for the treatment of diseases where current medications fall short.
Industry
Beyond pharmaceuticals, the compound's properties could be harnessed in the development of advanced materials, such as polymers with specific characteristics or as intermediates in complex organic synthesis for industrial applications.
Mechanism of Action
The exact mechanism of action for 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide can vary depending on its application. Generally, its structure allows it to bind to specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can influence signaling pathways and biological processes, leading to the compound's observed effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide, including:
Pyrazolo[3,4-d]pyridazine derivatives: : These compounds often exhibit similar biological activities and are studied for their potential pharmaceutical applications.
Phenylacetamide derivatives: : Known for their diverse pharmacological properties, these compounds are used in various therapeutic areas.
Cyclopropyl-containing compounds: : Cyclopropyl groups are often incorporated to enhance stability and bioavailability.
Despite these similarities, this compound stands out due to its unique combination of functional groups, which can result in distinct biological activities and chemical properties, making it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-19(24-16-7-3-1-4-8-16)14-26-22(29)21-18(20(25-26)15-11-12-15)13-23-27(21)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZDWBCNNJYTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2850748.png)
![1-cyclohexyl-3-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2850749.png)
![(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2850750.png)

![10-(4-bromo-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2850754.png)



![Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-fluoroquinoline-2-carboxylate](/img/structure/B2850760.png)

![N-[cyano(thiophen-3-yl)methyl]-4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B2850764.png)

![N-CYCLOHEXYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2850767.png)
